Plantamajoside

描述

Plantamajoside is a phenylpropanoid glycoside that can be extracted from Plantago asiatica L., Plantaginaceae . It is one of the most extensively researched compounds due to its strong affinity and potency with diverse biological functions and significant therapeutic potential . It possesses anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities and is effective for acute lung injury and acute spinal cord injury .

Synthesis Analysis

This compound is a bioactive caffeic acid sugar ester derivative that belongs to the active redox agents known as polyphenolics . This compound was isolated for the first time from the cell culture of the Chinese medicinal herb Rehmannia glutinosa (Gaertn.) DC., Plantaginaceae . Nowadays, this compound is mainly isolated from another Chinese medicinal herb Plantago asiatica L., Plantaginaceae .Molecular Structure Analysis

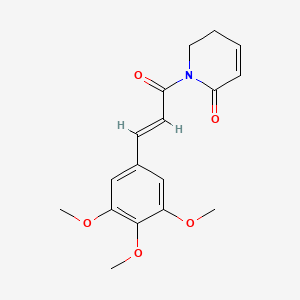

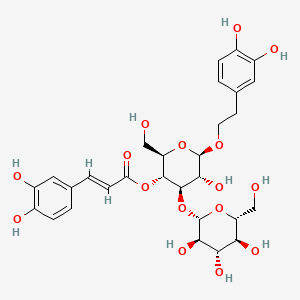

The molecular formula of this compound is C29H36O16 . Its exact mass is 640.20 and its molecular weight is 640.591 .Chemical Reactions Analysis

This compound has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution, in hepatocellular carcinoma (HCC) cells . It can reduce the gelatinase activity of MMP9 and MMP2 .Physical And Chemical Properties Analysis

This compound has a boiling point of 953.0±65.0 °C (Predicted), a density of 1.66, and it is soluble in methanol and water . It is stored at 2-8°C .科学研究应用

抗肿瘤活性

Plantamajoside 具有强大的抗肿瘤特性。 研究表明,它可以抑制肝细胞癌 (HCC) 细胞的转移、增殖和细胞周期分布 。 此外,在宫颈恶性肿瘤细胞中,它会改变细胞代谢并诱导分子反应,从而抑制肿瘤生长并降低放射抵抗和化疗抵抗 。

抗炎和抗氧化作用

该化合物表现出强烈的抗炎和抗氧化作用。 它可以抑制活性氧 (ROS) 和丙二醛 (MDA) 的产生,同时提高超氧化物歧化酶 (SOD) 的活性 。这些特性使其成为治疗与氧化应激和炎症相关的疾病的宝贵药物。

伤口愈合特性

This compound 有助于伤口愈合。 在各种模型中,其应用已被证明可以加速愈合过程,这可能与其抗炎和抗氧化活性有关 。

神经保护作用

This compound 的神经保护作用值得注意。 它可以保护神经退行性疾病和急性神经损伤,如急性脊髓损伤,使其成为神经学领域进一步研究的有希望的候选药物 。

心脏保护和抗糖尿病潜力

This compound 具有心脏保护和抗糖尿病作用。 它作用于多种信号通路以提供这些益处,尽管确切机制仍在探索中 。

肝保护活性

作为一种肝保护剂,this compound 可以保护肝脏免受各种形式的损伤,可能为治疗肝病提供一种治疗方法 。

抗衰老和皮肤保护

由于其抗氧化特性,this compound 还具有抗衰老作用。 它可以保护皮肤免受紫外线照射并防止皮肤细胞降解,从而导致过早衰老 。

在化学分类学中的应用

作用机制

Target of Action

Plantamajoside, a phenylpropanoid glycoside extracted from Plantago asiatica L., Plantaginaceae , has been found to interact with several targets. It has a strong affinity for diverse biological functions and exhibits significant therapeutic potential . The primary targets of this compound include Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-2 (MMP-2) , which are involved in cell proliferation, migration, and invasion . Another key target is Integrin-linked Kinase (ILK) , which plays a crucial role in cell survival, cell cycle progression, and angiogenesis .

Mode of Action

This compound interacts with its targets to bring about a variety of changes. It reduces the gelatinase activity of MMP-9 and MMP-2, inhibiting the proliferation, migration, and invasion of cancer cells . It also stimulates the expression of the ligand-activated nuclear transcription factor Peroxisome Proliferator-Activated Receptor γ (PPARγ) . This interaction leads to the downregulation of MMP-9 and MMP-2, Nuclear Factor κB (NF-κB) , Phosphoinositide 3-Kinases/Protein Kinase B (PI3K/Akt) , and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It acts on a wide range of signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects . It also protects from acute lung injury and acute spinal cord injury . The compound’s action on the PPARγ/NF-κB/Cox-2 signaling pathway has been highlighted, where it promotes the expression of PPARγ and suppresses the expression of NF-κB and Cox-2 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution in hepatocellular carcinoma (HCC) cells . In addition, it can reverse the decrease in the BBB score after acute spinal cord injury (ASCI), improve the morphological characteristics of the spinal cord, reduce the degree of apoptosis, and affect the expression of caspase-3, caspase-9, PARP, Bax, and Bcl-2 in a concentration-dependent manner .

安全和危害

Plantamajoside should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . It is also advised to ensure adequate ventilation and remove all sources of ignition .

属性

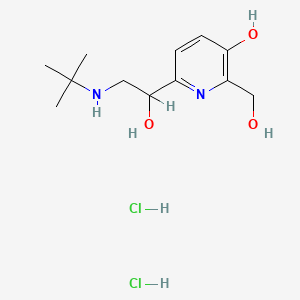

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLPDKISUVNR-QJEHNBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317348 | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104777-68-6 | |

| Record name | Plantamajoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantamajoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does plantamajoside exert its biological effects at the cellular level?

A1: this compound has been shown to interact with various signaling pathways, influencing cellular processes like proliferation, apoptosis, migration, and invasion. Specifically, research indicates this compound can:

- Inhibit the PI3K/AKT pathway [, , , , , ]: This pathway plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3K/AKT, this compound may suppress tumor cell proliferation and induce apoptosis.

- Modulate the NF-κB pathway [, , , , , ]: The NF-κB pathway is involved in inflammatory and immune responses. This compound's ability to regulate this pathway may contribute to its anti-inflammatory effects observed in various disease models.

- Regulate the MAPK pathway [, , , , ]: This pathway is involved in cellular responses to stress and growth factors. This compound's modulation of MAPK signaling could contribute to its anti-inflammatory and anti-tumor effects.

- Inhibit HDAC2 activity []: This suggests a potential role in epigenetic regulation and neuroprotection, as seen in a Parkinson's disease model.

Q2: What evidence suggests this compound could be beneficial for specific diseases?

A2: Preclinical studies using cell cultures and animal models have shown promising results for this compound in various disease contexts:

- Cancer [, , , , , , ]: this compound has exhibited anti-tumor effects in models of gastric cancer, acute myeloid leukemia, hepatic carcinoma, and malignant melanoma. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.

- Diabetes and diabetic complications [, , , ]: Studies have shown this compound can improve glucose and lipid metabolism, potentially benefiting diabetes management. Additionally, it has demonstrated protective effects against diabetic complications like nephropathy.

- Inflammatory diseases [, ]: Research suggests that this compound possesses anti-inflammatory properties, showing potential for treating conditions like osteoarthritis and sepsis.

- Cardiovascular diseases [, ]: this compound has exhibited protective effects against cardiac fibrosis and hypertension in animal models, suggesting potential for treating cardiovascular diseases.

- Neurodegenerative diseases []: In a Parkinson's disease model, this compound showed potential for protecting substantia nigra neurons from damage, suggesting a possible application in neurodegenerative disorders.

Q3: How does this compound impact wound healing?

A3: this compound may enhance wound healing by:

- Promoting angiogenesis []: Angiogenesis, the formation of new blood vessels, is essential for wound repair.

- Enhancing epithelialization and granulation []: These processes are crucial for closing the wound and forming new tissue.

Q4: Does this compound exhibit any effect on the immune system?

A4: Research suggests that this compound might modulate immune responses through:

- Regulating cytokine production [, , ]: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response.

- Inhibiting immune cell activation []: Studies have shown that this compound can suppress the activation of immune cells like microglia, which play a role in inflammation and neurodegeneration.

Q5: What is the chemical structure of this compound?

A5: this compound is a phenylethanoid glycoside. Its structure consists of a phenylethyl moiety linked to a disaccharide core comprising two glucose units. One glucose unit is esterified with caffeic acid.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C32H38O19 and its molecular weight is 726.6 g/mol.

Q7: How is this compound typically identified and quantified?

A7: Several analytical techniques are employed for the characterization and quantification of this compound:

- High-performance liquid chromatography (HPLC) [, , , , ]: HPLC is widely used for separating and quantifying this compound in plant extracts and biological samples.

- Thin-layer chromatography (TLC) [, , ]: TLC is a simpler method for the initial identification of this compound based on its characteristic retention factor (Rf) value.

- Ultra-high performance liquid chromatography coupled with tandem quadrupole mass spectrometry (UHPLC-MS/MS) []: This technique offers high sensitivity and selectivity for quantifying this compound in complex matrices like plasma.

- Nuclear magnetic resonance (NMR) spectroscopy [, ]: NMR is employed to confirm the structure and elucidate the stereochemistry of this compound.

Q8: Are there any specific challenges in extracting and purifying this compound?

A8: Extracting and purifying this compound can be challenging due to its polar nature and the presence of similar compounds in plant extracts. Techniques like:

- Solvent extraction [, , , ]: Utilizing different solvent polarities to isolate this compound from plant material.

- Column chromatography [, , ]: Employing various stationary phases like silica gel, Sephadex LH-20, and ODS to separate this compound based on polarity and size.

- High-speed counter-current chromatography []: A liquid-liquid partitioning technique that offers efficient separation based on the differential partitioning of compounds between two immiscible liquid phases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。